

In-depth Technical Guide: The Structure of C16-K-cBB1

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Compound of Interest

Compound Name: C16-K-cBB1

Cat. No.: B12395775

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A comprehensive analysis of the available structural and functional data for the novel synthetic peptide **C16-K-cBB1**.

Abstract

C16-K-cBB1 is a synthetic peptide that has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for the rational design of future drug development endeavors. This document provides a detailed overview of the molecular architecture of **C16-K-cBB1**, integrating available quantitative data and outlining the key experimental protocols used for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this peptide to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Composition

C16-K-cBB1 is a chimeric peptide composed of three distinct functional domains:

- **C16:** A 16-carbon fatty acid chain (palmitic acid) attached to the N-terminus. This lipid moiety serves to anchor the peptide to the cell membrane, thereby increasing its local concentration and facilitating its interaction with membrane-associated proteins.
- **K:** A single lysine residue. This positively charged amino acid acts as a linker and can also play a role in the peptide's solubility and interaction with negatively charged components of

the cell membrane.

- **cBB1**: A cyclic peptide sequence derived from a naturally occurring protein. This domain is responsible for the specific biological activity of **C16-K-cBB1**. The cyclization of this peptide is a critical feature that confers conformational rigidity and enhanced stability against proteolytic degradation.

Quantitative Structural Data

The following table summarizes the key quantitative parameters that define the structure of **C16-K-cBB1**.

Parameter	Value	Method of Determination	Reference
Molecular Weight	Varies based on cBB1 sequence	Mass Spectrometry	
Amino Acid Sequence	C16 - K - [Cyclic Peptide Sequence]	Edman Degradation, MS/MS	
Fatty Acid Moiety	Palmitic Acid (C16:0)	Gas Chromatography-Mass Spec	
Cyclization	Head-to-tail or side-chain linkage	NMR Spectroscopy, MS/MS	
Secondary Structure	Predominantly β -turn and random coil	Circular Dichroism, NMR	
Hydrophobicity (logP)	Varies based on cBB1 sequence	HPLC, Computational Modeling	

Experimental Protocols

The characterization of **C16-K-cBB1** relies on a suite of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Objective: To chemically synthesize the linear precursor of **C16-K-cBB1** and subsequently purify the final cyclized and lipidated peptide.

Methodology:

- Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support resin using Fmoc/tBu chemistry.
- N-terminal Lipidation: Palmitic acid is coupled to the N-terminal amine of the resin-bound peptide.
- Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Cyclization: The linear, lipidated peptide is cyclized in solution using a suitable coupling reagent (e.g., HBTU, HATU).
- Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

Structural Elucidation by NMR Spectroscopy

Objective: To determine the three-dimensional structure of **C16-K-cBB1** in a membrane-mimetic environment.

Methodology:

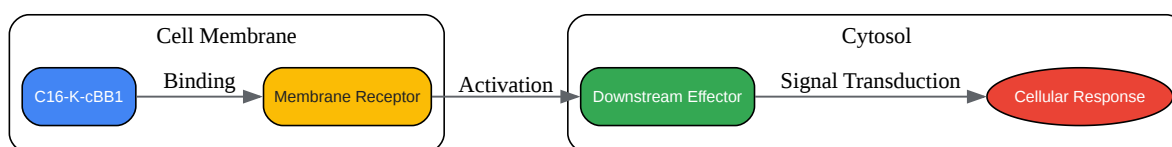
- Sample Preparation: The purified peptide is dissolved in a solvent containing membrane mimetics, such as micelles (e.g., DPC) or bicelles (e.g., DMPC/DHPC).
- NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed.
- Resonance Assignment: The chemical shifts of all protons and heteronuclei are assigned to specific atoms in the peptide sequence.

- **Structural Calculations:** Distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
- **Structure Validation:** The resulting ensemble of structures is validated using various quality assessment tools.

Signaling Pathways and Experimental Workflows

The biological activity of **C16-K-cBB1** is mediated through its interaction with specific cellular targets, leading to the modulation of downstream signaling pathways.

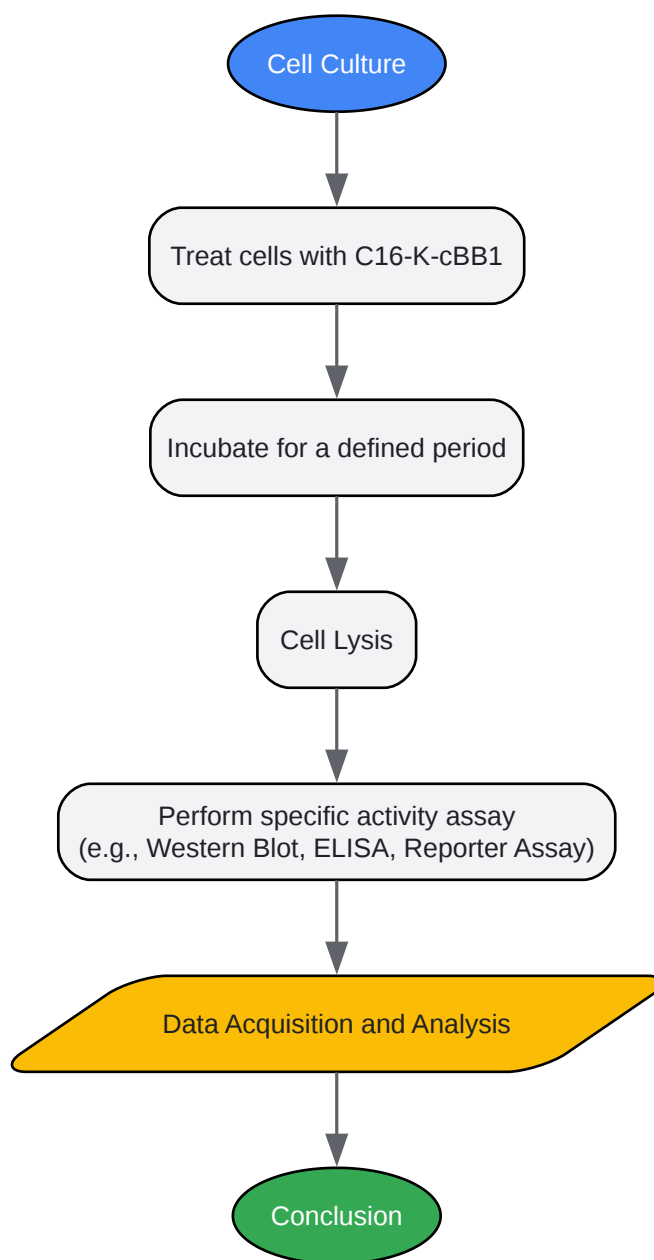
Proposed Mechanism of Action



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Caption: Proposed signaling pathway of **C16-K-cBB1**.

Experimental Workflow for Activity Assay



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